![molecular formula C11H13N3O2 B2773719 Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate CAS No. 860649-57-6](/img/structure/B2773719.png)
Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate” is a chemical compound with the formula C11H13N3O2 . It is also known by the registry number ZINC000020218912 . This compound is available from various suppliers for scientific research needs .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes “Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate belongs to the cyanoacetamide family. Cyanoacetamides are privileged structures known for their versatility in heterocyclic synthesis. Here’s how they contribute:
Synthesis Methodology: The compound can be synthesized through various methods, including direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. Stirring without solvent at room temperature or refluxing in solvent (e.g., using ethyl alcohol) are common approaches .
Coordination Chemistry
The cyano group’s coordination ability makes Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate relevant in coordination chemistry:
Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, Volume 42, pages 771–811 (2016). Link
Mechanism of Action
Target of Action
Similar compounds, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . These compounds are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate involves its interaction with its targets, leading to the formation of biologically active novel heterocyclic moieties . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives, which are structurally similar, are involved in the synthesis of various organic heterocycles .
Result of Action
The result of the action of Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate is the formation of biologically active novel heterocyclic moieties . These moieties have the potential to exhibit diverse biological activities, which have drawn the attention of biochemists in the last decade .
properties
IUPAC Name |
methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-9(11(15)16-4)5-8(6-12)10(13-7)14(2)3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUPQIJCWYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)C)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.